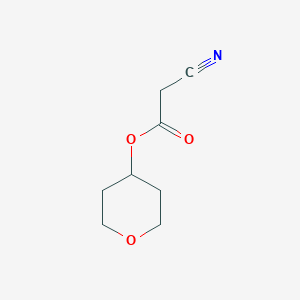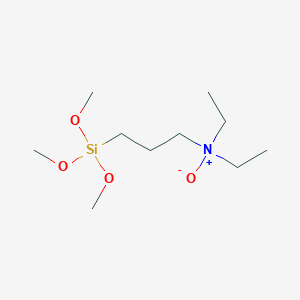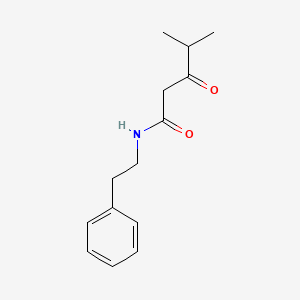
Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a pyridine ring, a triphenylmethyl group, and a hydrazine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of pyridin-3-yl hydrazine with triphenylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-3-yl hydrazine: Shares the pyridine and hydrazine moieties but lacks the triphenylmethyl group.
Triphenylmethyl hydrazine: Contains the triphenylmethyl and hydrazine groups but lacks the pyridine ring.
Uniqueness
Pyridin-3-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of the pyridine ring, triphenylmethyl group, and hydrazine carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
313989-82-1 |
|---|---|
Fórmula molecular |
C25H21N3O2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
pyridin-3-yl N-(tritylamino)carbamate |
InChI |
InChI=1S/C25H21N3O2/c29-24(30-23-17-10-18-26-19-23)27-28-25(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19,28H,(H,27,29) |
Clave InChI |
YNVJVNISJKQWSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNC(=O)OC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)



